1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, base catalysts, and solvents like dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential ligand for various biological targets, including receptors and enzymes.
Biology: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industry: It may be utilized in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolo[3,4-d]pyrimidines, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic benefits. Its combination of the 3-chlorophenyl and 3-phenylpropyl groups with the pyrazolo[3,4-d]pyrimidine core makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18ClN5 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c21-16-9-4-10-17(12-16)26-20-18(13-25-26)19(23-14-24-20)22-11-5-8-15-6-2-1-3-7-15/h1-4,6-7,9-10,12-14H,5,8,11H2,(H,22,23,24) |
InChI Key |
AHVKDAUIFMCJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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